molecular formula C7H6BNO6 B021328 3-Carboxy-5-nitrophenylboronic acid CAS No. 101084-81-5

3-Carboxy-5-nitrophenylboronic acid

Cat. No.: B021328
CAS No.: 101084-81-5
M. Wt: 210.94 g/mol
InChI Key: WNIFCLWDGNHGMX-UHFFFAOYSA-N
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Description

3-Carboxy-5-nitrophenylboronic acid, also known as (3-Carboxy-5-nitrophenyl)boronic acid, is an organic compound with the molecular formula C7H6BNO6 and a molecular weight of 210.94 g/mol . This compound is characterized by the presence of both carboxyl and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

3-Carboxy-5-nitrophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is used in. For example, it can be used in the Suzuki-Miyaura cross-coupling reaction to form biaryl derivatives .

Mode of Action

The compound interacts with its targets through chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, it forms a carbon-carbon bond with aryl and heteroaryl halides . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new compounds through chemical reactions. For instance, in the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of biaryl derivatives . It can also be used for the immobilization of glucose oxidase and acetylcholinesterase on boronic acid-activated silica surfaces .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical reactions it participates in are carried out, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst .

Safety and Hazards

3-Carboxy-5-nitrophenylboronic acid can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of ingestion, immediate medical assistance should be sought .

Future Directions

3-Carboxy-5-nitrophenylboronic acid shows promise in the field of drug delivery. Its ability to form shell-crosslinked micelles based on amphiphilic dextran-block-polylactide (Dex-b-PLA) has been used for efficient intracellular drug deliveries . This suggests that it could be a favorable platform as a drug delivery system for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Carboxy-5-nitrophenylboronic acid can be synthesized through a nitration reaction of 3-carboxyphenylboronic acid. The process involves adding 7.5 grams of 3-carboxyphenylboronic acid to 25 mL of concentrated sulfuric acid, followed by the addition of 25 mL of fuming nitric acid while maintaining the reaction mixture in an ice-water bath. The reaction is stirred for 15 minutes, after which the ice-water bath is removed, and the reaction continues for another 15 minutes. The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed with water, and recrystallized to obtain this compound as a white solid with a yield of 63% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. These adjustments may include optimized reaction conditions, improved purification techniques, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Comparison with Similar Compounds

3-Carboxy-5-nitrophenylboronic acid can be compared with other boronic acids, such as:

The presence of both carboxyl and nitro groups in this compound makes it unique and versatile for various chemical and biological applications.

Properties

IUPAC Name

3-borono-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFCLWDGNHGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378365
Record name 3-Carboxy-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-81-5
Record name 3-Carboxy-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Carboxy-5-nitrophenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred slurry of m-carboxyphenylboronic acid (5 g, 0.03 mol) in concentrated sulfuric acid (15 ml) was added fuming nitric acid (15 ml, d=1.54). The reaction mixture was stirred at room temperature for 45 minutes and poured on ice (150 g). The nitro acid formed was filtered, washed with water and dried. M.P. 235°-37° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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